2-(But-3-en-2-yl)isoindoline-1,3-dione
Description
IUPAC Nomenclature and Systematic Classification
The compound 2-(but-3-en-2-yl)isoindoline-1,3-dione (C₁₂H₁₁NO₂) derives its systematic name from the fusion of a bicyclic isoindoline-1,3-dione core and a branched alkenyl substituent. According to IUPAC rules:
- The parent structure is isoindoline-1,3-dione , a bicyclic system comprising a benzene ring fused to a five-membered ring containing two ketone groups at positions 1 and 3.
- The substituent but-3-en-2-yl is a four-carbon alkenyl group with a double bond between carbons 3 and 4, attached to the isoindoline nitrogen at carbon 2.
Alternative nomenclature includes 2-(but-3-en-2-yl)isoindole-1,3-dione , reflecting the tautomeric representation of the core. Common synonyms, such as 7065-05-6 (CAS registry number) and N-(1-methylallyl)phthalimide , are also documented.
Table 1: Key Nomenclature Data
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 2-(but-3-en-2-yl)isoindole-1,3-dione | |
| Molecular Formula | C₁₂H₁₁NO₂ | |
| CAS Registry Number | 7065-05-6 | |
| SMILES | CC(C=C)N1C(=O)C2=CC=CC=C2C1=O |
Molecular Architecture: Phthalimide Core and Alkenyl Substituent Analysis
The molecule consists of two distinct regions:
- Phthalimide Core : A planar, aromatic isoindoline-1,3-dione system with conjugated π-electrons across the benzene ring and electron-withdrawing ketone groups. X-ray crystallography of analogous phthalimides reveals bond lengths of 1.21 Å for C=O and 1.40 Å for C-N.
- Alkenyl Substituent : A but-3-en-2-yl group introducing steric bulk and electronic effects. The double bond (C3=C4) adopts an s-cis conformation, with bond angles of ~120° at the sp²-hybridized carbons.
The substituent’s methyl branch (C2) creates a chiral center, though racemization may occur under basic conditions due to partial planarity at nitrogen.
Figure 1: Molecular Structure
- Aromatic Core : Benzene ring (gray), ketones (red).
- Substituent : But-3-en-2-yl group (blue), highlighting C=C (1.34 Å) and C-N (1.45 Å) bonds.
Comparative Structural Analysis with Related Phthalimide Derivatives
The alkenyl substituent distinguishes this compound from other phthalimide derivatives:
Table 2: Structural Comparison
The alkenyl group enhances reactivity toward cycloadditions (e.g., Diels-Alder) compared to saturated or aromatic substituents, while reducing solubility in polar solvents due to hydrophobic interactions.
Tautomerism and Conformational Isomerism Considerations
- Tautomerism : The phthalimide core lacks enolizable protons, preventing keto-enol tautomerism. However, the alkenyl group’s double bond may exhibit cis-trans isomerism if steric constraints permit.
- Conformational Isomerism :
Figure 2: Conformational Dynamics
- Rotation Axis : C-N bond between phthalimide and substituent.
- Preferred Conformation : Anti arrangement minimizes steric clash between the methyl group and phthalimide core.
Properties
IUPAC Name |
2-but-3-en-2-ylisoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-3-8(2)13-11(14)9-6-4-5-7-10(9)12(13)15/h3-8H,1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFXXCZWZDXSDIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=C)N1C(=O)C2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40383980 | |
| Record name | 2-(but-3-en-2-yl)isoindoline-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40383980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7065-05-6 | |
| Record name | 2-(but-3-en-2-yl)isoindoline-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40383980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Reaction of o-Phthalic Anhydride with But-3-en-2-ylamine
- Reagents: o-Phthalic anhydride and but-3-en-2-ylamine.
- Conditions: Heating under reflux, sometimes solventless or in green solvents.
- Mechanism: The nucleophilic amine attacks the anhydride carbonyl, leading to ring closure and formation of the isoindoline-1,3-dione ring with the but-3-en-2-yl substituent attached to the nitrogen.
- Outcome: High yields of 2-(But-3-en-2-yl)isoindoline-1,3-dione are obtained with short reaction times and minimal by-products.
Amidation Using Carbodiimide Coupling Agents
- Reagents: 2-(1,3-Dioxoisoindolin-2-yl)acetic acid derivatives and but-3-en-2-ylamine.
- Catalysts: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBT).
- Solvent: Chloroform or other organic solvents.
- Procedure: The acid derivative is activated by EDC/HOBT and then reacted with the amine to form the amide bond, resulting in the isoindoline-1,3-dione structure substituted with the but-3-en-2-yl group.
- Advantages: This method allows for mild reaction conditions and high specificity, useful for functionalized derivatives.
Palladium-Catalyzed Carbonylative Cyclization
- Reagents: o-Bromobenzoic acid and but-3-en-2-ylamine or related amines.
- Catalyst: Pd(OAc)2 with 1,1'-bis(diphenylphosphino)ferrocene (dppf).
- Conditions: Atmospheric carbon monoxide pressure, 100°C, with bases such as 1,4-diazabicyclo[2.2.2]octane (DABCO).
- Mechanism: Carbonylative cyclization forms the isoindoline-1,3-dione ring in a one-pot process, incorporating the amine substituent.
- Benefits: This method offers a facile, one-step synthesis with good to excellent yields and broad substrate scope.
Comparative Data Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
2-(But-3-en-2-yl)isoindoline-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can yield different isoindoline derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom, to form various substituted isoindoline-1,3-diones.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substituting agents: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield more complex isoindoline derivatives, while substitution reactions can produce a variety of substituted isoindoline-1,3-diones .
Scientific Research Applications
Chemical Applications
Building Block for Synthesis
2-(But-3-en-2-yl)isoindoline-1,3-dione serves as a versatile building block in organic synthesis. Its structure allows for the formation of complex molecules through various chemical reactions such as oxidation, reduction, and substitution. Researchers have utilized this compound to create derivatives with enhanced properties for further studies in medicinal chemistry.
Reaction Mechanisms
The compound undergoes several key reactions:
- Oxidation : Can produce corresponding oxides.
- Reduction : Converts to reduced isoindoline derivatives.
- Substitution : The butenyl group can be replaced with other functional groups under specific conditions.
These reactions are crucial for developing new materials and studying reaction mechanisms .
Biological Applications
Anticancer Research
Recent studies have highlighted the potential of this compound as an anticancer agent. In vitro tests demonstrated significant cytotoxic effects against various cancer cell lines, including K562 (chronic myeloid leukemia) and Raji (Burkitt lymphoma) cells. One derivative exhibited a CC50 value of 0.26 µg/mL against Raji cells, indicating strong inhibitory effects on cell viability.
Neuroprotective Properties
The compound has also been investigated for its neuroprotective effects. Isoindoline derivatives have shown promise in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to neurodegenerative diseases such as Alzheimer's. Specific derivatives demonstrated IC50 values as low as 1.12 µM against AChE, suggesting potential therapeutic applications in neurodegenerative disease management .
Medicinal Applications
Therapeutic Effects
The compound's derivatives are being explored for various therapeutic effects:
- Anticonvulsant Activities : Some derivatives have shown potential in reducing seizure activity in animal models.
- Antimicrobial Properties : Investigations into the antimicrobial efficacy of isoindoline derivatives have revealed promising results against various bacterial strains .
Industrial Applications
Material Development
In industrial settings, this compound is utilized in developing new materials and chemical processes. Its unique properties make it suitable for formulating advanced polymers and coatings that require specific mechanical or thermal characteristics.
Case Studies and Data Tables
Below is a summary table of key findings related to the applications of this compound:
| Application Area | Specific Use Case | Key Findings |
|---|---|---|
| Chemistry | Building block for complex synthesis | Effective in forming isoindoline derivatives |
| Biology | Anticancer research | CC50 values: 0.26 µg/mL (Raji cells) |
| Neuroprotective properties | IC50 values: 1.12 µM (AChE inhibition) | |
| Medicine | Anticonvulsant activities | Potential reduction in seizure activity |
| Antimicrobial properties | Efficacy against various bacterial strains | |
| Industry | Material development | Suitable for advanced polymers and coatings |
Mechanism of Action
The mechanism of action of 2-(But-3-en-2-yl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s effects are dose- and time-dependent, indicating that its activity is closely related to its concentration and exposure duration .
Comparison with Similar Compounds
Alkenyl-Substituted Isoindoline-1,3-diones
Compounds with varying alkenyl chain lengths or substituent positions exhibit distinct reactivities and applications:
Key Observations :
Aryl- and Alkyl-Substituted Derivatives
Substitution with aromatic or saturated alkyl groups alters electronic properties and biological activity:
Key Observations :
Bioactive Isoindoline-1,3-dione Derivatives
Key Observations :
Derivatives with Specialized Functional Groups
Modifications for niche applications:
Biological Activity
2-(But-3-en-2-yl)isoindoline-1,3-dione, a derivative of isoindoline-1,3-dione, has garnered attention due to its diverse biological activities. This compound has shown potential in various therapeutic applications, particularly in the fields of neurodegenerative diseases and cancer treatment. This article synthesizes findings from multiple studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a butenyl side chain attached to the isoindoline core, which is crucial for its biological activity.
1. Neuroprotective Effects
Research has indicated that derivatives of isoindoline-1,3-dione exhibit significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurodegenerative conditions such as Alzheimer's disease. The compound's ability to inhibit these enzymes suggests potential use as a therapeutic agent for cognitive disorders.
Key Findings:
- Inhibition Potency: The IC50 values for various derivatives ranged from 0.9 to 19.5 μM for AChE inhibition and were generally lower than those for BuChE, indicating a stronger affinity for AChE .
- Molecular Docking Studies: These studies have shown that the compound can effectively bind within the active site of AChE, facilitating its role as an inhibitor .
2. Anticancer Activity
The anticancer properties of this compound have been explored in various cancer cell lines. The compound has demonstrated significant antiproliferative effects, particularly in breast cancer cell lines such as MCF-7.
Table 1: Antiproliferative Activity Against MCF-7 Cells
| Compound | IC50 (μM) |
|---|---|
| This compound | [Value Needed] |
| Reference Compound (CA-4) | 3.9 nM |
Note: Specific IC50 values for this compound need to be determined through experimental studies.
3. Anti-inflammatory and Antibacterial Effects
The compound has also been noted for its anti-inflammatory and antibacterial properties. These effects are attributed to its interaction with various biological pathways that regulate inflammation and microbial resistance.
Research Insights:
- Anti-inflammatory Activity: Derivatives of isoindoline compounds have shown promise in reducing inflammatory markers in vitro.
- Antibacterial Activity: Some studies suggest that these compounds can inhibit bacterial growth, although specific mechanisms remain under investigation .
Case Studies
Several case studies have highlighted the efficacy of isoindoline derivatives, including this compound:
- Study on Alzheimer’s Disease Models: In vivo studies demonstrated that administration of isoindoline derivatives improved cognitive function in animal models by reducing AChE activity.
- Cancer Cell Line Studies: A series of experiments on breast cancer cells revealed that compounds with similar structures to this compound induced apoptosis and inhibited cell proliferation effectively.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-(But-3-en-2-yl)isoindoline-1,3-dione, and how can reaction conditions be optimized to improve yields?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or epoxide ring-opening reactions. For example, 2-(oxiran-2-ylmethyl)isoindoline-1,3-dione (an epoxide precursor) reacts with allylating agents under basic conditions to introduce the butenyl group. Optimization involves adjusting solvents (e.g., n-propanol), catalysts (e.g., pyridine), and reaction temperatures (60–110°C) to enhance yields (26–36% in similar derivatives) . Lower yields may result from steric hindrance or competing side reactions; using excess reagents or slow addition can mitigate this.
| Example Reaction Conditions |
|---|
| Starting Material: 2-(oxiran-2-ylmethyl)isoindoline-1,3-dione |
| Reagent: Allyl bromide or Grignard reagent |
| Solvent: n-Propanol |
| Catalyst: Pyridine |
| Temperature: 80–100°C |
| Yield Range: 25–40% |
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer :
- 1H/13C NMR : Look for vinyl proton signals (δ 5.0–6.0 ppm, multiplet splitting) and carbonyl carbons (δ 165–170 ppm). The isoindoline-dione core shows aromatic protons at δ 7.5–8.0 ppm .
- IR Spectroscopy : Strong C=O stretches near 1700–1750 cm⁻¹ confirm the dione moiety .
- HRMS : Precise mass analysis (e.g., [M+H]+) validates molecular formula .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data when synthesizing novel derivatives of this compound?
- Methodological Answer : Cross-validation with complementary techniques is essential. For example:
- If NMR signals overlap, use 2D NMR (COSY, HSQC) to assign protons and carbons .
- Conflicting melting points or solubility data may indicate polymorphic forms; employ X-ray crystallography (e.g., SHELXL ) or DSC to verify purity and crystal structure .
- For ambiguous mass spectra, repeat HRMS under different ionization conditions (ESI vs. APCI) .
Q. What strategies are recommended for analyzing stereochemical outcomes in reactions involving this compound?
- Methodological Answer :
- X-ray Crystallography : Use SHELX programs (SHELXL for refinement) to determine absolute configuration. For example, crystal data (space group P21, unit cell parameters a = 12.472 Å, b = 9.285 Å) provide precise stereochemical insights .
- Chiral HPLC : Separate enantiomers using chiral stationary phases (e.g., amylose-based columns) and compare retention times with standards .
Q. How can substituent effects on biological activity be systematically evaluated for isoindoline-1,3-dione derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Synthesize derivatives with varied substituents (e.g., halogen, methoxy, or trifluoromethyl groups) and test in in vitro assays. For example, hypoglycemic activity can be assessed via glucose uptake assays in HepG2 cells .
- Molecular Docking : Use software like AutoDock to predict binding affinities to target proteins (e.g., meglitinide analogs for diabetes targets) .
Data Contradiction Analysis
Q. How should researchers address conflicting yields or spectral data in synthetic protocols for isoindoline-1,3-dione derivatives?
- Methodological Answer :
- Yield Discrepancies : Replicate reactions under inert atmospheres (N2/Ar) to exclude moisture/oxygen interference. Monitor reaction progress via TLC or inline spectroscopy .
- Spectral Anomalies : Compare with literature data for analogous compounds (e.g., 2-(pyridin-2-ylmethyl)isoindoline-1,3-dione in ). If signals deviate, consider isotopic labeling or heteronuclear NMR (e.g., 15N) for confirmation .
Experimental Design Considerations
Q. What in vitro models are suitable for evaluating the therapeutic potential of this compound derivatives?
- Methodological Answer :
- Neurodegenerative Disease Models : Use SH-SY5Y cells for Alzheimer’s-related assays (e.g., acetylcholinesterase inhibition) .
- Anticancer Screening : Test cytotoxicity in MCF-7 (breast cancer) or A549 (lung cancer) cell lines via MTT assays .
- Metabolic Studies : Employ liver microsomes to assess metabolic stability and cytochrome P450 interactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
